molecular formula C16H22N2O4S B6638630 1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one

1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one

Katalognummer B6638630
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: IDUPFBAXONUEHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one, commonly known as HPP-22, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. HPP-22 has been shown to inhibit the activity of a specific protein kinase, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. In

Wirkmechanismus

HPP-22 inhibits the activity of a specific protein kinase known as glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in various cellular processes such as cell growth, proliferation, and differentiation. By inhibiting GSK-3, HPP-22 disrupts these cellular processes, leading to the inhibition of cancer cell growth and proliferation and the improvement of cognitive function in neurological disorders.
Biochemical and physiological effects
HPP-22 has been shown to have various biochemical and physiological effects. In cancer cells, HPP-22 inhibits the activity of GSK-3, leading to the inhibition of cancer cell growth and proliferation. In animal models of Alzheimer's disease, HPP-22 has been shown to improve cognitive function and reduce inflammation. HPP-22 has also been shown to have anti-inflammatory effects in animal models of colitis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using HPP-22 in lab experiments is its specificity for GSK-3, which allows for the targeted inhibition of this protein kinase. Another advantage is its small size, which allows for easy penetration of cell membranes. However, one limitation of using HPP-22 in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on HPP-22. One direction is to further explore its potential therapeutic applications in cancer research and neurological disorders. Another direction is to develop more potent and selective inhibitors of GSK-3 based on the structure of HPP-22. Additionally, further research is needed to understand the long-term effects of HPP-22 on cellular processes and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, HPP-22 is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. Its specificity for GSK-3 and small size make it a promising candidate for targeted inhibition of this protein kinase. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of HPP-22 involves a multi-step process starting with the reaction of piperidine with 4-nitrobenzenesulfonyl chloride to form 4-nitrobenzenesulfonamide. The resulting compound is then reacted with 3-chloromethyl-5-methylisoxazole to form a sulfonamide isoxazole intermediate. The final step involves the reaction of the sulfonamide isoxazole intermediate with 2-pyrrolidinone to form HPP-22.

Wissenschaftliche Forschungsanwendungen

HPP-22 has been studied in various scientific research applications, including cancer research and neurological disorders. In cancer research, HPP-22 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases involved in cancer cell signaling pathways. In neurological disorders, HPP-22 has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

1-[4-[3-(hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-12-13-3-1-9-17(11-13)23(21,22)15-7-5-14(6-8-15)18-10-2-4-16(18)20/h5-8,13,19H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUPFBAXONUEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.